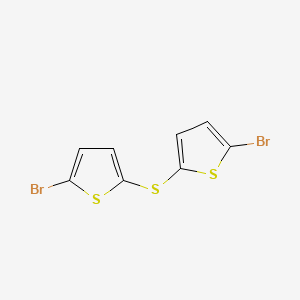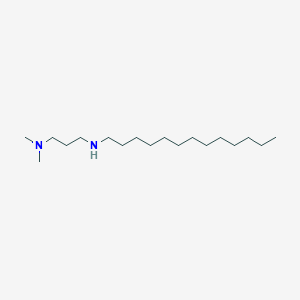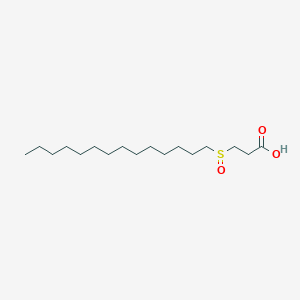![molecular formula C15H15NO3 B12564057 Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- CAS No. 160818-07-5](/img/structure/B12564057.png)
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- est un composé chimique de formule moléculaire C15H15NO3. Il est connu pour sa structure unique, qui comprend à la fois des groupes fonctionnels hydroxy et diméthylamino liés à un cycle phényle. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- implique généralement la réaction de la 2,4-dihydroxybenzophénone avec le 4-diméthylaminobenzaldéhyde. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé sous reflux pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- subit divers types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des quinones.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et autres dérivés réduits.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications de recherche scientifique
Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme matière de départ pour la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxy peuvent participer à des liaisons hydrogène et à d'autres interactions avec les molécules biologiques, tandis que le groupe diméthylamino peut influencer les propriétés électroniques du composé. Ces interactions peuvent affecter l'activité enzymatique, la liaison des récepteurs et d'autres processus cellulaires, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzophénone : Structure similaire, mais sans le groupe diméthylamino.
2,4-Dihydroxybenzophénone : Structure similaire, mais sans le groupe diméthylamino.
4-Diméthylaminobenzophénone : Structure similaire, mais sans les groupes hydroxy.
Unicité
Méthanone, (2,4-dihydroxyphényl)[4-(diméthylamino)phényl]- est unique en raison de la présence à la fois de groupes fonctionnels hydroxy et diméthylamino. Cette combinaison de groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes, le rendant précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
160818-07-5 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H15NO3/c1-16(2)11-5-3-10(4-6-11)15(19)13-8-7-12(17)9-14(13)18/h3-9,17-18H,1-2H3 |
Clé InChI |
MFVGRLIGGZNHRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


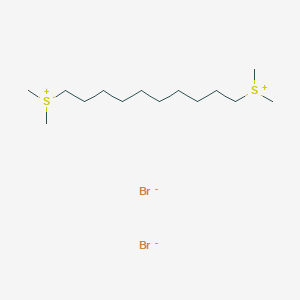
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

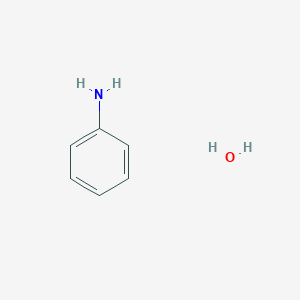
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
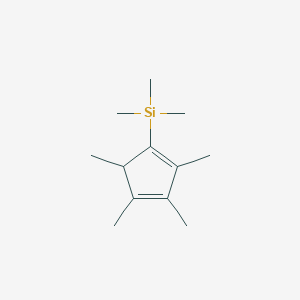
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

